

Methyl 2-amino-5-fluoro-4-methylbenzoate molecular weight

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Compound of Interest

Compound Name: *Methyl 2-amino-5-fluoro-4-methylbenzoate*

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An In-Depth Technical Guide to the Molecular Weight of **Methyl 2-amino-5-fluoro-4-methylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **Methyl 2-amino-5-fluoro-4-methylbenzoate**, a key intermediate in modern pharmaceutical development. The document delineates the precise physicochemical properties of this compound, with a primary focus on its molecular weight. It offers a detailed exploration of the theoretical calculations and the empirical methodologies for its verification. This guide serves as a practical resource, presenting validated protocols for high-resolution mass spectrometry (HRMS) and elemental analysis. The underlying principles of these techniques are discussed to provide a robust understanding of the experimental choices. Furthermore, the significance of this molecule as a building block in the synthesis of contemporary therapeutics, particularly in oncology and anti-infective research, is highlighted.

Introduction: The Molecular Profile of a Key Pharmaceutical Intermediate

Methyl 2-amino-5-fluoro-4-methylbenzoate is a substituted aromatic compound with significant applications in medicinal chemistry and organic synthesis. Its structural complexity, incorporating an amine, a fluorine atom, and a methyl group on the benzene ring, makes it a valuable scaffold for the synthesis of bioactive molecules.^{[1][2]} This compound is frequently utilized in the production of active pharmaceutical ingredients (APIs), especially in the development of novel anticancer and antimicrobial agents.^{[1][2]} An accurate determination of its molecular weight is a critical first step in its characterization, ensuring the identity and purity of the material used in subsequent synthetic transformations and biological assays.

This guide will provide both the theoretical molecular weight and the practical, step-by-step protocols for its empirical determination, ensuring a high degree of confidence for researchers in their starting material.

Physicochemical Properties and Molecular Weight

A precise understanding of the physicochemical properties of **Methyl 2-amino-5-fluoro-4-methylbenzoate** is essential for its handling, characterization, and application in research and development.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ FNO ₂	^{[1][3][4]}
Molecular Weight (Average)	183.18 g/mol	^{[3][4][5]}
Monoisotopic Mass	183.06955672 Da	^{[6][7]}
CAS Number	929214-84-6	^{[3][5][8]}
Appearance	Crystalline solid	^[9]
Storage Conditions	2-8°C, protected from light, in a dry, sealed container	^{[1][4]}

The molecular weight is a fundamental property derived from the molecular formula. It is calculated by summing the atomic weights of all constituent atoms.^[10] For C₉H₁₀FNO₂, the calculation is as follows:

- $(9 \times 12.011) + (10 \times 1.008) + (1 \times 18.998) + (1 \times 14.007) + (2 \times 15.999) = 183.18 \text{ g/mol}$

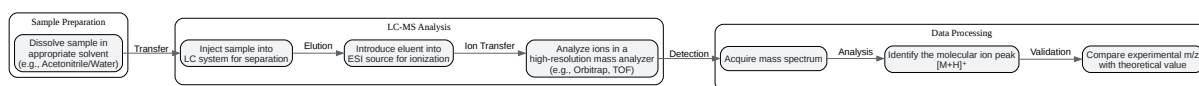
While this average molecular weight is useful for stoichiometric calculations, high-resolution analytical techniques measure the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element.[4][8]

Experimental Determination of Molecular Weight and Formula

To ensure the identity and purity of a synthesized or procured batch of **Methyl 2-amino-5-fluoro-4-methylbenzoate**, experimental verification of its molecular weight and elemental composition is paramount. The two primary techniques for this are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). [5][11] This allows for the determination of the molecular formula with a high degree of confidence. [4][8]



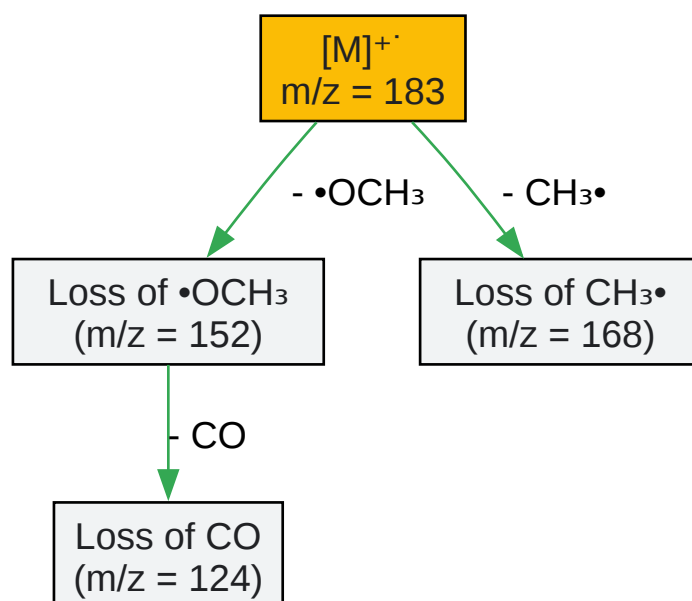
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Caption: Workflow for HRMS analysis of **Methyl 2-amino-5-fluoro-4-methylbenzoate**.

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **Methyl 2-amino-5-fluoro-4-methylbenzoate**.
 - Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution.

- Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
- Instrumentation and Analysis:
 - Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).[\[5\]](#)[\[12\]](#)
 - Employ Electrospray Ionization (ESI) in positive ion mode. The primary amine on the molecule is readily protonated to form the $[M+H]^+$ ion.
 - Set the mass spectrometer to scan a relevant m/z range, for instance, m/z 100-500.
 - Ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.[\[13\]](#)
- Data Interpretation:
 - The expected molecular ion will be the protonated species, $[C_9H_{10}FNO_2 + H]^+$, with a theoretical monoisotopic mass of 184.0773.
 - The high-resolution mass spectrometer should detect this ion with a mass accuracy of less than 5 ppm.
 - The presence of a peak at m/z 184.0773 (\pm 5 ppm) provides strong evidence for the correct molecular formula. The software can then be used to confirm the elemental composition based on this accurate mass.

While the primary goal is to identify the molecular ion, understanding potential fragmentation patterns can provide further structural confirmation. In electron impact ionization or collision-induced dissociation, aromatic esters like **Methyl 2-amino-5-fluoro-4-methylbenzoate** can exhibit characteristic fragmentation.[\[14\]](#)[\[15\]](#)



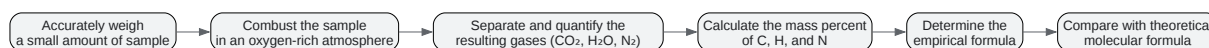
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Caption: Potential fragmentation pathway for **Methyl 2-amino-5-fluoro-4-methylbenzoate**.

Common fragmentation pathways for benzoate esters include the loss of the alkoxy radical ($\bullet\text{OCH}_3$) to form a stable acylium ion, followed by the loss of carbon monoxide (CO).^[14]

Elemental Analysis

Elemental analysis provides the percentage composition of each element (C, H, N) in the compound.^[6] This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.^{[7][9]}



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Caption: Workflow for determining the empirical formula via elemental analysis.

- Sample Submission:

- Provide a pure, dry sample (typically 2-5 mg) for analysis by a dedicated elemental analyzer.
- Theoretical Calculation:
 - Carbon (C): $(9 * 12.011) / 183.18 * 100\% = 59.01\%$
 - Hydrogen (H): $(10 * 1.008) / 183.18 * 100\% = 5.50\%$
 - Nitrogen (N): $(1 * 14.007) / 183.18 * 100\% = 7.65\%$
- Data Interpretation:
 - The experimental results should be within $\pm 0.4\%$ of the theoretical values to be considered a good match.
 - This confirms the elemental ratios and, when combined with the molecular weight from HRMS, validates the molecular formula $C_9H_{10}FNO_2$.[\[16\]](#)

Role in Drug Discovery and Development

The structural motifs present in **Methyl 2-amino-5-fluoro-4-methylbenzoate** are of significant interest in medicinal chemistry.

- Fluorine Substitution: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.
- Methyl Group: The "magic methyl" effect is a well-documented phenomenon in drug discovery where the addition of a methyl group can dramatically enhance the biological activity of a compound.[\[17\]](#)
- Amino Group: The amino group serves as a key synthetic handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The combination of these features makes this compound a valuable starting material for the synthesis of targeted therapies, with its use documented in the development of potential anticancer and antimicrobial agents.[\[1\]](#)[\[2\]](#)

Conclusion

The precise molecular weight of **Methyl 2-amino-5-fluoro-4-methylbenzoate** is 183.18 g/mol (average) and its monoisotopic mass is 183.06955672 Da. This guide has detailed the theoretical basis for these values and provided robust, step-by-step protocols for their experimental verification using High-Resolution Mass Spectrometry and Elemental Analysis. For researchers and drug development professionals, the accurate characterization of this key intermediate is a non-negotiable step in ensuring the integrity and success of their scientific endeavors. The strategic importance of this molecule as a building block for novel therapeutics underscores the necessity for the rigorous analytical approach outlined herein.

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References

- 1. Methyl 2-amino-5-fluoro-4-methylbenzoate [myskinrecipes.com]
- 2. Methyl 2-amino-5-fluoro-4-methylbenzoate [myskinrecipes.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 6. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 7. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 8. scribd.com [scribd.com]
- 9. percent_composition [westfield.ma.edu]
- 10. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- 11. LC-MS High-Resolution Mass Spectrometry Molecular Weight Detection_High-Resolution Mass Spectrometry Molecular Weight Detection_LC-MS Molecular Weight Detection_Molecular Weight Identification [en.biotech-pack.com]

- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pharmacy180.com [pharmacy180.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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